Methyl 2-fluoro-4-(3-nitrophenyl)benzoate

Descripción general

Descripción

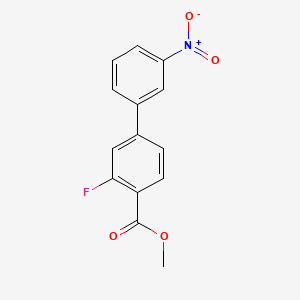

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C14H10FNO4. It is a derivative of benzoic acid, featuring a fluorine atom and a nitro group attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-(3-nitrophenyl)benzoate typically involves the esterification of 2-fluoro-4-(3-nitrophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: Methyl 2-fluoro-4-(3-aminophenyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-fluoro-4-(3-nitrophenyl)benzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate serves as an important building block in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a versatile intermediate for the development of bioactive molecules.

Case Studies and Findings

- Anticancer Agents : The compound has been utilized in the synthesis of derivatives that exhibit anticancer properties. For instance, research has shown that modifications to the nitrophenyl group can enhance the cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer drug development .

- Antibacterial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial activity. The introduction of different substituents on the aromatic rings can modulate their effectiveness against resistant bacterial strains .

Materials Science

In materials science, this compound is explored for its properties in organic electronics and photonic devices.

Applications in Organic Electronics

- Organic Light Emitting Diodes (OLEDs) : The compound's fluorinated structure contributes to its electron-transporting properties, making it suitable for use in OLEDs. Research indicates that incorporating this compound into OLED architectures can improve device efficiency and stability .

- Liquid Crystals : The rigidity and electronic characteristics of this compound make it a candidate for liquid crystal applications, particularly in displays where precise control over optical properties is required .

Chemical Synthesis

This compound is also significant as a synthetic intermediate in organic chemistry.

Synthesis Pathways

- Suzuki Coupling : This compound can be utilized in Suzuki coupling reactions to synthesize biphenyl derivatives, which are crucial for various applications ranging from pharmaceuticals to agrochemicals .

- Diels-Alder Reactions : Its reactivity allows it to participate in Diels-Alder reactions, leading to the formation of complex cyclic structures essential for many natural products and synthetic drugs .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Anticancer and antibacterial activities noted |

| Materials Science | Used in OLEDs and liquid crystals | Enhances efficiency and stability in electronic devices |

| Chemical Synthesis | Intermediate for various organic reactions | Participates in Suzuki coupling and Diels-Alder reactions |

Mecanismo De Acción

The mechanism of action of Methyl 2-fluoro-4-(3-nitrophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-fluorobenzoate

- Methyl 4-fluoro-2-nitrobenzoate

- Methyl 3-fluoro-4-nitrobenzoate

Uniqueness

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .

Actividad Biológica

Methyl 2-fluoro-4-(3-nitrophenyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique arrangement of the fluorine and nitro groups on the benzene ring contributes to its distinct chemical behavior and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine and nitro groups enhances its binding affinity to specific enzymes and receptors, potentially leading to the inhibition or activation of critical biochemical pathways. This interaction can modulate cellular responses, making it a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Methyl 2-fluorobenzoate | Methyl 2-fluorobenzoate | Antimicrobial properties |

| Methyl 4-fluoro-2-nitrobenzoate | Methyl 4-fluoro-2-nitrobenzoate | Anticancer activity |

| Methyl 3-fluoro-4-nitrobenzoate | Methyl 3-fluoro-4-nitrobenzoate | Moderate antibacterial effects |

The structural differences in these compounds significantly influence their biological activities. For instance, the specific positioning of the nitro group in this compound may enhance its efficacy against certain bacterial strains compared to its analogs.

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

- Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, with some derivatives demonstrating MIC values as low as 6.3 μM .

- Anticancer Potential : Preliminary evaluations suggest that this compound may also possess anticancer properties. In a study assessing its effects on tumor cell lines, this compound displayed moderate cytotoxicity, indicating potential as an anticancer agent .

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative study involving various derivatives showed that compounds with a nitro group positioned closer to hydroxyl groups exhibited enhanced antibacterial activity. This study provided insights into structure-activity relationships (SAR) that are crucial for developing new antimicrobial agents .

- Anticancer Activity Assessment : Another study focused on evaluating the cytotoxic effects of this compound against multiple cancer cell lines. Results indicated that while some derivatives were potent, others showed limited efficacy, emphasizing the need for further optimization based on structural modifications .

Propiedades

IUPAC Name |

methyl 2-fluoro-4-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(7-9)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFNELXOSKFDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742909 | |

| Record name | Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-60-1 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.